N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide
Description
N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a structurally complex molecule featuring a benzoxazepine core fused with a sulfamoylphenylpropionamide moiety. Key structural elements include:
- A benzo[b][1,4]oxazepine ring system substituted with isobutyl and dimethyl groups at position 5 and 3, respectively.
- A sulfamoyl bridge linking the oxazepine ring to a phenyl group.
- A terminal propionamide group attached to the phenyl ring.
The sulfamoyl group is reminiscent of sulfonamide antibiotics (e.g., sulfadiazine), which inhibit bacterial folate synthesis . The benzooxazepine scaffold, common in bioactive molecules, may contribute to binding specificity or metabolic stability.
Properties
IUPAC Name |
N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-6-22(28)25-17-7-10-19(11-8-17)33(30,31)26-18-9-12-21-20(13-18)27(14-16(2)3)23(29)24(4,5)15-32-21/h7-13,16,26H,6,14-15H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQGSIHSRBQTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a tetrahydrobenzo[b][1,4]oxazepin moiety and a sulfamoyl group. The molecular formula for this compound is with a molecular weight of approximately 426.5 g/mol .
Structural Features
The compound's structure can be broken down into several key components:
- Tetrahydrobenzo[b][1,4]oxazepin core : This fused ring system is known for its diverse biological activities.
- Sulfamoyl group : Commonly found in many pharmaceuticals, this functional group enhances the compound's interaction with biological targets.
- Propionamide linkage : This contributes to the overall pharmacological profile of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of enzymes : Related compounds have shown activity against human carbonic anhydrases, which are therapeutic targets for conditions such as glaucoma and epilepsy .
- Antibacterial properties : The sulfamoyl group is known to impart antibacterial effects, making this compound a candidate for further investigation in antimicrobial therapy .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Inhibition Studies :
-
Pharmacological Profiles :
- The pharmacokinetics of similar compounds have been analyzed to determine absorption rates and bioavailability in vivo .
- Toxicological assessments indicated that certain derivatives exhibit low toxicity profiles in preliminary animal models .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-isobutyl-3-methylbenzothiazolium) | Benzothiazole core | Antibacterial |
| N-(6-methyl-naphthalenesulfonamide) | Naphthalene ring | Anticancer |
| N-(2-methylphenylsulfonamide) | Simple phenylsulfonamide | Antibacterial |
This table illustrates the diversity within the chemical class and underscores how specific structural features can influence biological activity.
Comparison with Similar Compounds
Key Differences :
- The target compound’s benzoxazepine core and sulfamoyl group introduce steric and electronic complexity absent in simpler amides like propanil. This may enhance target binding or reduce off-target effects.
Sulfonamide-Containing Antimicrobials
describes sulfonamide derivatives with antimicrobial activity. A comparison is shown below:
Key Differences :
- The target compound’s benzoxazepine scaffold replaces the pyrazolopyrimidine system in ’s compounds. This could alter binding kinetics to bacterial targets like dihydropteroate synthase.
- The propionamide terminus may mimic natural substrates, enhancing competitive inhibition compared to simpler sulfonamides .
Metabolic Stability and Toxicity Considerations
- Compounds like N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (iprodione metabolite isomer) emphasize the role of substituents in metabolic degradation . The target compound’s dimethyl and isobutyl groups may slow hepatic metabolism, extending half-life.
- In contrast, isoxaben () uses an isoxazole ring for stability; the benzoxazepine system in the target compound may offer similar advantages.
Research Findings and Hypotheses
Structural Advantages
- The 3,3-dimethyl substituents on the oxazepine ring may reduce oxidative metabolism, as seen in stabilized agrochemicals .
Potential Limitations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step organic reactions, including sulfonamide coupling and oxazepine ring formation. Key steps include:
- Controlled conditions : Use inert atmospheres (e.g., nitrogen) and precise temperature control to minimize side reactions (e.g., oxidation of the allyl group) .
- Purification : Employ column chromatography or recrystallization to isolate intermediates, with HPLC monitoring to ensure purity (>95%) .
- Characterization : Confirm structural integrity at each stage via , , and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s structure be unambiguously confirmed post-synthesis?
- Answer : Combine spectroscopic and crystallographic methods:
- NMR : Analyze chemical shifts for the sulfamoyl (δ ~3.1 ppm) and propionamide (δ ~1.2 ppm) groups to verify substituent positions .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the oxazepine ring and isobutyl group .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Answer : Screen for target engagement using:
- Enzyme inhibition assays : Measure IC values against enzymes like cyclooxygenase (COX) or kinases, given structural similarities to sulfonamide-based inhibitors .
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data during structural analysis?
- Answer :
- Cross-validation : Compare NMR-derived torsion angles with crystallographic data; inconsistencies may indicate conformational flexibility in solution .
- DFT calculations : Optimize the molecular geometry computationally (e.g., Gaussian 09) to identify energetically favorable conformers .
- Dynamic NMR : Perform variable-temperature studies to detect slow exchange processes affecting spectral resolution .
Q. What experimental and computational approaches are recommended for studying its mechanism of action?
- Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2), prioritizing interactions with the sulfamoyl and oxazepine moieties .
- Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer : Design analogs via:
- Functional group modulation : Replace the isobutyl group with ethyl or allyl substituents to assess steric effects on bioactivity .
- Proteolytic stability assays : Incubate with liver microsomes to evaluate metabolic resistance of the propionamide group .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in the oxazepine ring) using Schrödinger’s Phase .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Answer :
- Solvent screening : Test polar aprotic solvents (e.g., DMSO) with slow vapor diffusion to promote crystal growth .
- Co-crystallization : Add small-molecule additives (e.g., PEG 400) to stabilize lattice packing .
- Twinned data refinement : Use SHELXL’s TWIN command to resolve overlapping reflections caused by crystal twinning .
Data Contradiction Analysis
Q. How should conflicting bioactivity data from in vitro vs. in vivo models be interpreted?
- Answer :
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations (e.g., poor blood-brain barrier penetration) .
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites that explain reduced in vivo efficacy .
Q. What statistical methods are appropriate for reconciling variability in dose-response curves?
- Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC with 95% confidence intervals .
- Outlier analysis : Apply Grubbs’ test to exclude anomalous data points arising from experimental error .
Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
